molecular formula C10H10N2O5 B136958 (m-Nitrobenzoyl)alanine CAS No. 153212-71-6

(m-Nitrobenzoyl)alanine

Cat. No.: B136958
CAS No.: 153212-71-6
M. Wt: 238.2 g/mol
InChI Key: KBJZPNMDKSNLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(m-Nitrobenzoyl)alanine (mNBA) is a potent and well-characterized inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan degradation . By selectively inhibiting KMO, this compound shifts the metabolic balance of the pathway, leading to an increased synthesis of kynurenic acid (KYNA) and a concurrent reduction in the formation of neurotoxic metabolites, including 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) . This mechanism underpins its primary research value in studying excitotoxicity and neuroprotection. Experimental studies have demonstrated that this compound attenuates neuronal death in models of cerebral ischemia, such as in gerbil models of bilateral carotid occlusion and in rat hippocampal slice cultures exposed to oxygen-glucose deprivation (OGD) . The neuroprotective effects are completely abolished by the addition of 3-HK, confirming that the compound's action is specifically mediated through the modulation of the kynurenine pathway . As a small molecule with the chemical formula C10H10N2O5, it serves as a critical pharmacological tool for probing the biological roles of the kynurenine pathway in neurological health and disease . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153212-71-6

Molecular Formula

C10H10N2O5

Molecular Weight

238.2 g/mol

IUPAC Name

2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17/h1-4,8H,5,11H2,(H,14,15)

InChI Key

KBJZPNMDKSNLIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N

Synonyms

(3-nitrobenzoyl)alanine
(m-nitrobenzoyl)alanine
m-nitrobenzoylalanine

Origin of Product

United States

Structural and Conformational Analysis of M Nitrobenzoyl Alanine and Analogues

X-ray Crystallography Studies of Related Nitrobenzoyl-Alanine Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Studies on compounds structurally related to (m-Nitrobenzoyl)alanine, such as nitrobenzoic acids and other amino acid derivatives, offer a foundational understanding of the expected solid-state behavior of this molecule.

The molecular packing in such crystals is a result of a balance between various intermolecular forces, including hydrogen bonding and π-π stacking interactions. mdpi.com The presence of the nitro group, a strong electron-withdrawing group, enhances the potential for π-stacking interactions in the crystal structure.

Hydrogen bonds are a dominant force in the crystal engineering of nitrobenzoyl-alanine derivatives. The carboxylic acid and amide functionalities of the alanine (B10760859) portion are excellent hydrogen bond donors and acceptors. In related structures, such as 2-nitrobenzoic acid, classical carboxylic acid hydrogen-bonded dimers are observed. nih.gov Additionally, a variety of other non-covalent interactions, including O···H, C···C, O···O, and O···C contacts, play a crucial role in stabilizing the crystal lattice. nih.gov

Table 1: Common Intermolecular Interactions in Nitro-Aromatic Compounds

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HO (nitro)2.9 - 3.4
Hydrogen BondO-H (acid)O (acid)~2.6
π-π StackingAromatic RingAromatic Ring3.3 - 3.8
C-H···OC-HO (nitro/carbonyl)3.0 - 3.6

As alanine is a chiral molecule, the crystallization of this compound can lead to chiral discrimination, where enantiomers are resolved into separate crystals or form racemic compounds with distinct structures. The intermolecular interactions, particularly hydrogen bonding, play a critical role in this process. The specific recognition between chiral molecules within the crystal lattice is governed by the three-dimensional arrangement of functional groups, leading to a more stable packing for homochiral or heterochiral pairs. While specific studies on chiral discrimination in this compound are not prevalent, the principles observed in other chiral amino acid derivatives would apply. The formation of specific hydrogen bonding motifs can create a chiral environment that favors the incorporation of one enantiomer over the other, leading to spontaneous resolution.

Spectroscopic Investigations of Molecular Conformation in Solution and Solid States

Spectroscopic techniques provide valuable information about the conformational states of molecules in different environments. For this compound, Resonance Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly insightful.

Resonance Raman spectroscopy can selectively enhance the vibrational modes associated with a chromophore, which in the case of this compound would be the nitrobenzoyl moiety. The frequencies and intensities of the Raman bands are sensitive to the molecular conformation. Studies on L-alanine zwitterions have shown that the shapes of spectral bands are significantly influenced by the rotation of functional groups such as NH3+, CO2-, and CH3. nih.gov This molecular flexibility leads to broadening of the spectral lines. nih.gov

For this compound, one would expect that the rotational conformation around the amide bond and the orientation of the nitro group relative to the aromatic ring would influence the Raman spectrum. By comparing the spectra in different solvents or in the solid state, it is possible to deduce information about the predominant conformations in each state.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. scilit.comresearchgate.net A combination of one-dimensional (1H and 13C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed to fully assign the structure of this compound. core.ac.uk

The 1H NMR spectrum would provide information about the chemical environment of each proton. For instance, the chemical shift of the amide proton is sensitive to hydrogen bonding and solvent. rsc.org The coupling constants between protons can help determine the dihedral angles and thus the conformation of the alanine side chain. 2D NMR techniques are essential for establishing the connectivity within the molecule. core.ac.uk For example, an HMBC experiment would show long-range correlations between protons and carbons, confirming the link between the benzoyl group and the alanine moiety.

Table 2: Expected 1H NMR Chemical Shift Ranges for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic-H7.5 - 8.5m
Amide-H~8.0d
Alanine α-H~4.5q
Alanine β-CH3~1.5d
Carboxylic Acid-H>10s (broad)

Examination of Conformational Equilibrium and Flexibility

The conformational equilibrium and flexibility of this compound are critical determinants of its chemical and biological properties. The molecule's structure is characterized by several rotatable bonds, leading to a dynamic equilibrium of different conformers in solution. The primary sources of this flexibility are the rotation around the amide bond (C-N), the N-Cα bond (φ), and the Cα-C' bond (ψ).

Detailed research findings on the conformational landscape of this compound itself are not extensively available in the public domain. However, valuable insights can be drawn from studies on analogous N-acyl amino acids, particularly N-benzoyl-L-alanine, through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as molecular dynamics simulations.

Rotational Isomerism around the Amide Bond:

A key feature of N-acyl amino acids is the restricted rotation around the amide bond due to its partial double-bond character. This phenomenon can lead to the existence of cis and trans isomers. For N-benzoyl-alanine derivatives, the trans conformation, where the carbonyl oxygen of the benzoyl group and the Cα proton of alanine are on opposite sides of the C-N bond, is generally the more stable and predominant isomer. The energy barrier for rotation around this bond is significant, meaning that the interconversion between isomers can be slow on the NMR timescale, sometimes allowing for the observation of distinct signals for each conformer.

Backbone Torsional Angles (φ and ψ):

Influence of the m-Nitrobenzoyl Group:

The presence of the m-nitrobenzoyl group is expected to influence the conformational equilibrium compared to the unsubstituted N-benzoyl-alanine. The nitro group is a strong electron-withdrawing group, which can affect the electron density of the aromatic ring and the amide bond, potentially altering the rotational barrier. Furthermore, steric and electrostatic interactions between the nitro group and the alanine moiety will play a role in favoring certain conformations.

Data from Analogous Systems:

While specific data tables for this compound are not readily found in the literature, the following tables present representative data from studies on N-benzoyl-L-alanine and related theoretical models. This information provides a framework for understanding the likely conformational parameters of this compound.

Table 1: Calculated Torsional Angles for a Low-Energy Conformer of N-Benzoyl-L-alanine (Theoretical Model)

Torsional AngleDefinitionCalculated Value (degrees)
ω (omega)Cα-C'-N-Cα~180 (trans-amide)
φ (phi)C'-N-Cα-C'-80 to -150
ψ (psi)N-Cα-C'-N+80 to +160

This interactive data table is based on generally accepted ranges for extended conformations of N-acyl amino acids from theoretical studies.

Table 2: Representative Proton NMR Chemical Shifts for N-Benzoyl-DL-alanine

ProtonChemical Shift (ppm)Multiplicity
~4.8Quartet
CH₃~1.6Doublet
NH~6.8Doublet
Aromatic7.4 - 7.9Multiplet

This interactive data table presents typical chemical shift ranges observed in NMR spectra of N-benzoyl-DL-alanine in common deuterated solvents.

Computational and Theoretical Investigations of M Nitrobenzoyl Alanine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (m-Nitrobenzoyl)alanine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various protein targets. For instance, studies on similar nitro-substituted benzamide (B126) derivatives have demonstrated the utility of molecular docking in identifying potential anti-inflammatory agents by predicting their binding to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net The binding energy, a key output of docking simulations, provides an estimate of the strength of the interaction, with lower energies generally indicating a more stable complex.

The predictive power of molecular docking is further enhanced when combined with other computational methods. For example, virtual screening of large compound libraries using docking can identify potential inhibitors of specific enzymes, such as the MurB enzyme in Mycobacterium tuberculosis, which can then be prioritized for further experimental validation. nih.gov While specific docking studies on this compound are not extensively reported, the principles derived from related compounds suggest that its interaction with a target binding site would be governed by a combination of hydrogen bonding (involving the alanine (B10760859) and nitro functionalities), aromatic stacking (from the benzene (B151609) ring), and electrostatic interactions.

Table 1: Key Parameters in Molecular Docking Simulations

ParameterDescriptionRelevance to this compound
Binding Energy (kcal/mol) The estimated free energy of binding between the ligand and the target. Lower values indicate stronger binding.Predicts the affinity of this compound for a specific biological target.
Inhibitory Constant (Ki) The concentration of an inhibitor required to produce half-maximum inhibition. It is related to the binding energy.Provides a quantitative measure of the potential inhibitory activity of this compound.
Ligand Efficiency The binding energy divided by the number of non-hydrogen atoms in the ligand.Normalizes the binding energy by the size of the molecule, allowing for comparison between different ligands.
Intermolecular Interactions The specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) formed between the ligand and the target.Elucidates the specific molecular features of this compound responsible for its binding.

Structure-Based Ligand Design Principles Inspired by this compound

Structure-based ligand design leverages the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. ethernet.edu.et The chemical scaffold of this compound, featuring a substituted benzoyl group linked to an amino acid, presents a versatile template for such design efforts. The principles of structure-based design can be applied to optimize the interactions of this scaffold with a target's binding pocket.

Key strategies in structure-based design inspired by a lead compound like this compound include:

Scaffold Hopping: Replacing the core this compound structure with a different chemical moiety that maintains the key binding interactions but possesses improved properties such as better synthetic accessibility or reduced toxicity.

Fragment Growing: Starting with a small fragment of the molecule, such as the m-nitrobenzoyl group, and computationally adding chemical functionalities to improve its binding affinity.

Linker Modification: Altering the length, flexibility, or chemical nature of the linker connecting the benzoyl ring and the alanine moiety to optimize the orientation of these groups within the binding site.

The success of these strategies relies on an iterative process of computational design, chemical synthesis, and biological evaluation. nih.gov For example, if docking studies reveal that the nitro group of this compound is in a sterically crowded region of the binding pocket, a structure-based design approach might involve replacing it with a smaller, isosteric group to improve the fit.

Conformational Analysis via Computational Chemistry Techniques

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound using computational chemistry techniques aims to identify the low-energy conformations that the molecule is likely to adopt in different environments. This is crucial as the bioactive conformation, the one that binds to the biological target, may not be the global minimum energy conformation in solution.

A variety of computational methods can be employed for conformational analysis:

Systematic Search: This method involves rotating all rotatable bonds in the molecule by a defined increment and calculating the energy of each resulting conformation. While thorough, it can be computationally expensive for flexible molecules.

Stochastic Methods: Techniques like Monte Carlo simulations randomly alter the conformation of the molecule and accept or reject the new conformation based on its energy.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational landscape. nih.gov

For a molecule like this compound, the key rotatable bonds would be those connecting the benzoyl group to the alanine and the bonds within the alanine side chain. Quantum chemistry calculations can be used to determine the rotational energy barriers around these bonds. nih.govresearchgate.net The results of a conformational analysis can be visualized using a Ramachandran-like plot, showing the distribution of low-energy conformations as a function of key dihedral angles.

Table 2: Common Computational Methods for Conformational Analysis

MethodPrincipleApplication to this compound
Molecular Mechanics (MM) Uses classical physics to model the energy of a molecule based on bond lengths, angles, and torsions.Rapidly explores the conformational space to identify a large number of potential low-energy structures.
Semi-Empirical Methods A simplified form of quantum mechanics that uses parameters derived from experimental data.Provides a balance between computational cost and accuracy for refining the geometries of conformers found by MM.
Ab Initio and Density Functional Theory (DFT) More rigorous quantum mechanical methods that solve the Schrödinger equation. Accurately calculates the relative energies of the most stable conformers and the energy barriers between them.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.Reveals the dynamic conformational changes of this compound in a simulated biological environment. nih.gov

Application of Quantum Chemical Calculations for Mechanistic Insights in Related Systems

Quantum chemical calculations have become an indispensable tool for elucidating reaction mechanisms and understanding the electronic properties of molecules. nih.govrsc.org While specific mechanistic studies on this compound may be limited, the application of these methods to related systems provides a framework for understanding its potential reactivity and interactions.

Quantum chemical calculations can be used to:

Determine Electronic Properties: Calculations can provide information on the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding how this compound might interact with other molecules.

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, quantum chemistry can be used to map out the entire energy profile of a chemical reaction. This can provide insights into the mechanism of enzymatic reactions where a derivative of this compound might act as a substrate or inhibitor.

Predict Spectroscopic Properties: Quantum chemical methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the molecule and its derivatives.

For instance, in a system where an enzyme catalyzes the hydrolysis of the amide bond in this compound, quantum chemical calculations, often in combination with molecular mechanics (QM/MM methods), could be used to model the reaction mechanism within the enzyme's active site. researchgate.net This would involve identifying the key amino acid residues involved in catalysis and determining the structure and energy of the transition state.

Enzymatic Interaction Studies: Focus on Kynurenine Pathway Modulation

Inhibition of Kynurenine-3-monooxygenase (KMO) by (m-Nitrobenzoyl)alanine

This compound, also referred to as m-NBA, is recognized as a potent and specific inhibitor of KMO. nih.govmdpi.com It is a structural analog of L-kynurenine, the natural substrate for KMO. frontiersin.orgfrontiersin.org The development of m-NBA as a KMO inhibitor was a significant step in understanding the therapeutic potential of modulating the kynurenine (B1673888) pathway. mdpi.com

Characterization of Competitive Inhibition Mechanisms

This compound functions as a competitive inhibitor of Kynurenine-3-monooxygenase (KMO). nih.gov This mechanism of action means that m-NBA binds to the active site of the KMO enzyme, the same site where the natural substrate, L-kynurenine, would normally bind. By occupying the active site, m-NBA prevents the enzyme from catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine. The desamino analog of L-kynurenine, β-benzoyl-L-alanine, has also been identified as a competitive inhibitor of KMO. frontiersin.orgnih.gov

Impact on Kynurenine Pathway Metabolic Flux

The inhibition of KMO by this compound significantly alters the metabolic flow of the kynurenine pathway. By blocking the primary conversion route of kynurenine, m-NBA leads to a series of downstream metabolic shifts.

The primary and most direct consequence of KMO inhibition by this compound is the decreased conversion of kynurenine to 3-hydroxykynurenine (3-HK). researchgate.net 3-HK is a metabolite known to be a precursor to the neurotoxin quinolinic acid and is associated with the production of free radicals. mdpi.com Studies in mice have demonstrated that the administration of m-NBA leads to a notable decrease in the levels of 3-hydroxykynurenine in the brain. researchgate.net This reduction in 3-HK is a key aspect of the neuroprotective potential attributed to KMO inhibitors. mdpi.com

Effects on Specific KMO Isoforms and Their Cellular Localization

Kynurenine-3-monooxygenase is an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane. mdpi.com It is widely expressed in peripheral tissues, as well as in macrophages and monocytes. mdpi.com Within the central nervous system, KMO is traditionally thought to be predominantly located in microglial cells. mdpi.com However, evidence also points to its presence in neurons and astrocytes. mdpi.com The inhibition of KMO by compounds like this compound is therefore relevant in various cell types and tissues where the enzyme is active. While detailed studies on the specific effects of m-NBA on different KMO isoforms are not extensively documented in the provided context, the general inhibitory action would apply to the active enzyme regardless of its specific cellular location.

In Vitro KMO Activity Assays for Inhibitor Potency Determination

The potency of this compound as a KMO inhibitor has been quantified through various in vitro assays. These assays are crucial for determining the concentration of the inhibitor required to reduce enzyme activity by half, known as the IC50 value.

One of the key findings reports that m-NBA has an IC50 of 0.9 µM for the inhibition of kynurenine-3-hydroxylase (another name for KMO). nih.govwikigenes.org Another source states an IC50 of 900 nM against KMO from homogenized rat organs. mdpi.com These values indicate a high potency of m-NBA as a KMO inhibitor. For comparison, its inhibitory effect on another kynurenine pathway enzyme, kynureninase, is significantly lower, with a reported IC50 of 100 µM. nih.gov This demonstrates the selectivity of m-NBA for KMO.

Radiometric assays have been developed to measure KMO activity, which can be utilized to assess the inhibitory effects of compounds like m-NBA. wikigenes.org These assays often involve monitoring the conversion of a radiolabeled substrate.

The following table summarizes the reported inhibitory potency of this compound and other KMO inhibitors.

CompoundIC50Assay Conditions
This compound (m-NBA) 0.9 ± 0.1 µM Inhibitor of kynurenine-3-hydroxylase nih.govwikigenes.org
This compound (m-NBA) 900 ± 100 nM Competitive inhibition assay (rat tissues) mdpi.comnsf.gov
This compound (m-NBA)100 ± 12 µMInhibitor of kynureninase
Ro-61-804837 ± 3 nMRadioenzymatic assay (rat kidney mitochondria) nsf.gov
UPF-64840 nMRecombinant human KMO assay nsf.gov
FCE28333A200 ± 20 nMInhibition assay (rat brain tissue) nsf.gov

Subcellular Distribution of KMO Activity and Compound Modulation in Brain Cell Types (e.g., neurons, microglia, astrocytes)

The modulation of kynurenine pathway (KP) metabolism by compounds like this compound is fundamentally dependent on the cellular and subcellular location of its target enzyme, Kynurenine 3-monooxygenase (KMO). Traditionally, KMO in the central nervous system was thought to be predominantly located in microglial cells. nih.gov However, recent studies have challenged this "glio-centric" model.

Research using freshly isolated mouse brain cells has demonstrated that KMO activity is detectable in both microglia and neurons, but notably absent in astrocytes under normal physiological conditions. nih.govresearchgate.netnih.gov In fact, specific KMO activity was found to be significantly higher in neurons than in microglial cells. nih.gov These findings indicate that neurons contain a substantial proportion of functional KMO in the adult mouse brain, in both healthy and pathological states. nih.govresearchgate.netnih.gov This discovery is crucial, as it suggests that KMO inhibitors can exert their effects directly on neuronal KP metabolism. While KMO is not typically expressed in healthy astrocytes, studies on glioblastoma (a type of brain tumor) have shown that transformed astrocytes can express KMO, highlighting a phenotypic difference from their non-cancerous counterparts. mdpi.com

The distribution of KMO across different brain cell types is summarized in the table below.

Table 1: KMO Distribution and Activity in Brain Cell Types

Cell Type KMO Presence/Activity Key Findings
Neurons Present and active. Possess a large proportion of functional KMO; specific activity is significantly higher than in microglia. nih.gov
Microglia Present and active. Traditionally considered the primary location of brain KMO, but recent evidence suggests a shared role with neurons. nih.govescholarship.org

| Astrocytes | Absent in healthy tissue. | KMO activity is not detected in normal astrocytes. nih.govresearchgate.net However, it is expressed in transformed astrocytes (glioblastoma cells). mdpi.com |

This interactive table summarizes the cellular localization of KMO, the primary target of this compound, in the brain.

Interaction with Kynureninase Activity

While this compound is a potent inhibitor of KMO, its interaction with other kynurenine pathway enzymes, such as kynureninase (KYNU), has also been evaluated to determine its selectivity. Studies report that this compound is a significantly weaker inhibitor of kynureninase compared to its potent effect on KMO. nih.govresearchgate.net The inhibitory concentration (IC50) for kynureninase was found to be 100 ± 12 µM. nih.gov This demonstrates a clear selective preference for KMO, a desirable characteristic for a targeted therapeutic agent. Further investigation into the enantiomers of the compound revealed that S(+) this compound also inhibits kynureninase activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Kynurenine Pathway Enzymes

The discovery of this compound as a potent KMO inhibitor spurred further research into its structure-activity relationships (SAR) to develop even more effective inhibitors.

SAR studies based on the this compound scaffold have led to the design of more potent KMO inhibitors. A key modification involved halogen substitution on the benzoyl ring. mdpi.com Research showed that introducing chlorine atoms at the 3 and 4 positions of the ring was an optimal modification, leading to the development of FCE 28833, a compound with enhanced inhibitory potency (IC50 = 0.33 µM). researchgate.net

Another successful strategy involved the bioisosteric replacement of key functional groups. For instance, replacing the carboxylic acid moiety of the alanine (B10760859) part with a sulfonamide isostere, coupled with the removal of the amino group (which was found not to contribute significantly to binding), led to the discovery of a new class of nanomolar KMO inhibitors, including Ro-61-8048. nsf.gov Further refinement of the FCE 28833 structure by incorporating a cyclopropyl (B3062369) linker to reduce conformational freedom resulted in UPF-648, an inhibitor with an IC50 in the nanomolar range (40 nM). researchgate.netnsf.gov

Analysis of the SAR data has helped identify the key pharmacophoric elements of this compound and its derivatives that are essential for binding to KMO. The development of a pharmacophore model, based on potent analogs like UPF 648, has been instrumental in predicting new compounds that can effectively fit into the KMO active site. nih.gov

Studies have revealed that the alanine amino group of the original this compound structure is not critical for binding. nsf.gov In contrast, the carboxylic acid group plays a more significant role in the interaction with kynurenine pathway enzymes, as its replacement with a tetrazole ring in a related compound was shown to alter the inhibition of kynureninase. rug.nl The co-crystal structure of the analog UPF-648 bound to KMO showed that the inhibitor's binding induces a conformational change in the enzyme, which in turn prevents the substrate from binding. nsf.gov

Investigation of Cross-Reactivity and Selectivity Profiles

A crucial aspect of inhibitor development is ensuring selectivity for the target enzyme to minimize off-target effects. This compound was the first compound reported to be a specific inhibitor of KMO. mdpi.com Its selectivity profile demonstrates a strong preference for KMO over other enzymes in the pathway.

As detailed in the table below, the compound is approximately 100-fold more potent against KMO than against kynureninase. nih.govresearchgate.net This selectivity is a significant advantage. In contrast, other related compounds, such as nicotinylalanine, exhibit weak and non-specific inhibition of both KMO and kynureninase. mdpi.com Subsequent development of analogs like UPF-648 also showed high selectivity for KMO over other enzymes like kynurenine aminotransferase (KAT). researchgate.net While some KMO ligands can cause undesirable side reactions, such as the production of hydrogen peroxide, this highlights the importance of careful design to ensure both potency and a clean selectivity profile. nih.gov

Table 2: Inhibitory Activity of this compound on Kynurenine Pathway Enzymes

Enzyme IC50 (µM) Potency
Kynurenine 3-monooxygenase (KMO) 0.9 High

| Kynureninase (KYNU) | 100 | Low |

This interactive table compares the inhibitory concentration (IC50) of this compound against two key enzymes of the kynurenine pathway, illustrating its selectivity. Data sourced from nih.govresearchgate.net.

Mechanistic Studies of Biological Activity Beyond Direct Enzyme Inhibition

Influence on Downstream Biochemical Pathways through Kynurenine (B1673888) Pathway Modulation

The primary mechanism of (m-Nitrobenzoyl)alanine involves the inhibition of KMO, an enzyme that converts kynurenine into 3-hydroxykynurenine. nih.gov This inhibition redirects the metabolic flux of the kynurenine pathway, leading to a decrease in metabolites downstream of KMO and an increase in those produced by alternative enzymatic routes. nih.govpsu.edu

The kynurenine pathway is the primary route for the de novo synthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), an essential metabolic co-factor. semanticscholar.org The pathway proceeds from tryptophan through kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid to quinolinic acid, which is then converted into NAD+. semanticscholar.orgnih.gov

By inhibiting KMO, this compound blocks the formation of 3-hydroxykynurenine, thereby interrupting the synthesis of the downstream NAD+ precursor, quinolinic acid. nih.gov This leads to a reduction in the de novo production of NAD+. While this might seem detrimental, under neuroinflammatory conditions, the overproduction of quinolinic acid can be excitotoxic. tandfonline.com The enzyme that converts quinolinic acid to the first NAD+ precursor, quinolinate phosphoribosyltransferase (QPRT), becomes saturated at relatively low concentrations, leading to an accumulation of toxic quinolinic acid. tandfonline.com Therefore, the inhibition of this pathway by this compound can be a strategic approach to prevent excitotoxicity, even at the cost of reducing one route of NAD+ synthesis. tandfonline.com Cellular NAD+ levels can still be maintained through salvage pathways that recycle nicotinamide and nicotinic acid. nih.gov

Role in Modulating Neurotransmitter Systems via Kynurenic Acid Production

The inhibition of KMO by this compound causes a significant accumulation of L-kynurenine. nih.gov This surplus kynurenine is then shunted towards an alternative metabolic branch, where it is converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA). mdpi.com Studies in rats have shown that administration of this compound significantly increases the concentration of kynurenic acid in the brain and blood. nih.govsemanticscholar.org This elevation of KYNA, a known neuroactive metabolite, is central to the compound's modulation of major neurotransmitter systems. rug.nl

Glutamatergic System: Kynurenic acid is a well-established antagonist of ionotropic glutamate (B1630785) receptors. researchgate.net It has a particularly high affinity for the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist, thereby reducing glutamatergic neurotransmission. researchgate.netjneurosci.org By increasing KYNA levels, this compound can antagonize L-glutamate-mediated effects, which is associated with sedative and anticonvulsant activities. nih.gov This mechanism is considered neuroprotective, as it mitigates the excitotoxicity caused by excessive glutamate receptor stimulation, a common factor in neurodegenerative diseases. nih.gov

Cholinergic System: Beyond the glutamatergic system, kynurenic acid also modulates cholinergic signaling. It acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). jneurosci.orgnih.govjneurosci.org The inhibition of these receptors by the elevated KYNA levels resulting from this compound treatment presents another layer of neuromodulation. jneurosci.org This interaction is significant in conditions like Alzheimer's disease and schizophrenia, where dysfunctions in both cholinergic and glutamatergic systems are evident. jneurosci.orgnih.gov

Table 1: Effect of this compound on Kynurenic Acid and Neurotransmitter Receptor Activity
ParameterObservationConsequenceReference
Brain Kynurenic Acid (KYNA) LevelsSignificantly increased following administration.Enhanced antagonism of specific neurotransmitter receptors. nih.gov
NMDA Receptor ActivityAntagonized at the glycine co-agonist site by elevated KYNA.Reduction in glutamatergic excitotoxicity. researchgate.netjneurosci.org
α7 Nicotinic Acetylcholine Receptor (α7 nAChR) ActivityInhibited non-competitively by elevated KYNA (IC50 ≈7 µM).Modulation of cholinergic neurotransmission. jneurosci.orgnih.gov

Regulation of Inflammatory Responses Mediated by Kynurenine Pathway Metabolites

The kynurenine pathway is intricately linked with the immune system and inflammatory responses. nih.gov Pro-inflammatory cytokines can upregulate pathway enzymes, leading to an altered balance of its metabolites. nih.govmdpi.com this compound modulates these inflammatory processes by shifting the balance between neurotoxic and neuroprotective kynurenine metabolites.

The inhibition of KMO by this compound decreases the production of 3-hydroxykynurenine (3-HK) and its downstream product, quinolinic acid. nih.gov Both 3-HK and quinolinic acid are considered pro-inflammatory and neurotoxic; they can generate oxidative stress and contribute to neuronal damage, which perpetuates inflammatory cycles. nih.govmdpi.com Concurrently, the compound elevates levels of kynurenic acid, which generally exhibits anti-inflammatory and neuroprotective properties. mdpi.com By suppressing the "neurotoxic branch" of the pathway and promoting the "neuroprotective branch," this compound helps to regulate and dampen inflammatory responses within the central nervous system. nih.govmdpi.com

Impact on Cellular Oxidative Stress Mechanisms through 3-Hydroxykynurenine Reduction

A key consequence of KMO inhibition by this compound is the significant reduction in 3-hydroxykynurenine (3-HK) synthesis. psu.edu The neurotoxic effects of 3-HK are largely attributed to its ability to generate free radicals, leading to oxidative stress. mdpi.commdpi.com 3-HK can induce the formation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which cause oxidative damage to cellular components like proteins and DNA, ultimately leading to apoptosis. nih.govmdpi.com

By blocking the production of 3-HK, this compound directly mitigates this source of oxidative stress. psu.edunih.gov This reduction in the oxidative burden is a critical component of its neuroprotective profile, particularly in conditions where oxidative damage is a key pathological feature, such as in ischemic brain injury and various neurodegenerative disorders. mdpi.comnih.govnih.gov

Table 2: this compound's Impact on Kynurenine Pathway Metabolites and Associated Cellular Stress
MetaboliteEffect of this compoundCellular ImpactReference
3-Hydroxykynurenine (3-HK)Production is significantly reduced.Decreased formation of reactive oxygen species and reduced oxidative stress. psu.edumdpi.commdpi.com
Quinolinic Acid (QUIN)Synthesis is indirectly reduced.Decreased NMDA receptor-mediated excitotoxicity. nih.gov
Kynurenic Acid (KYNA)Production is significantly increased.Increased neuroprotection and anti-inflammatory effects. nih.govmdpi.com

Contributions to Cellular Homeostasis via Tryptophan Metabolism Modulation

The metabolism of the essential amino acid tryptophan is crucial for cellular homeostasis, influencing everything from protein synthesis to the production of neurotransmitters and metabolic cofactors. ki.se The kynurenine pathway is the main catabolic route for tryptophan, and its dysregulation is implicated in a wide range of pathologies, including neurodegenerative and psychiatric disorders. mdpi.comfrontiersin.org

Advanced Analytical Techniques in M Nitrobenzoyl Alanine Research

High-Performance Liquid Chromatography (HPLC) for Metabolite and Compound Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of (m-Nitrobenzoyl)alanine and its potential metabolites in various samples. Given that this compound is an N-blocked amino acid derivative, HPLC methods are tailored to handle its specific chemical properties, which differ from free amino acids.

Research Findings: The quantification of amino acid derivatives like this compound by HPLC often involves reversed-phase chromatography. The presence of the nitrobenzoyl group provides a strong chromophore, making UV detection a highly effective and sensitive method for quantification. While methods for underivatized amino acids can be challenging due to their high polarity and lack of a strong chromophore, the nitrobenzoyl moiety on the alanine (B10760859) structure enhances its retention on nonpolar stationary phases (like C18) and provides excellent UV absorbance. jocpr.com

For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates, a sample preparation step is critical. This typically involves protein precipitation using agents like acetonitrile (B52724) or sulfosalicylic acid, followed by centrifugation to obtain a clear supernatant for injection into the HPLC system. frontiersin.orgrestek.com

Chiral HPLC is particularly relevant for this compound, as the alanine moiety is chiral. Specific chiral stationary phases (CSPs) can be used to separate the D- and L-enantiomers, which is crucial as the biological activity of such compounds is often enantiomer-specific. sigmaaldrich.com Methods for separating positional isomers, such as ortho-, meta-, and para-nitro-substituted compounds, have also been demonstrated, highlighting the resolving power of modern HPLC columns.

The development of an HPLC method for this compound would focus on optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and column temperature to achieve a sharp peak shape, good resolution from other matrix components, and a short analysis time. frontiersin.org

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Isocratic or Gradient; Acetonitrile/Water with 0.1% Formic AcidElution of the analyte from the column.
Flow Rate 1.0 mL/minControls retention time and separation efficiency.
Detection UV at ~254 nmQuantification based on the absorbance of the nitroaromatic ring.
Injection Volume 10-20 µLIntroduction of the sample into the HPLC system.
Column Temp. 25-30 °CEnsures reproducible retention times.

Mass Spectrometry Analysis for Identification and Quantification in Complex Biological Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the highly sensitive and specific identification and quantification of this compound in complex biological matrices. This technique is especially powerful for confirming the presence of the compound and its metabolites at low concentrations.

Research Findings: Research on kynurenine (B1673888) pathway inhibitors has utilized LC-MS/MS to measure levels of compounds like this compound (mNBA) in biological samples, including brain dialysates. nih.govthermofisher.com These studies are fundamental to understanding the pharmacokinetics and target engagement of the inhibitor. The typical workflow involves sample preparation, often a simple protein precipitation, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. thermofisher.comresearchgate.netnih.gov

The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode. nih.govnih.gov In this mode, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly specific and sensitive signal for the analyte. This specificity is crucial for distinguishing the compound from the thousands of other molecules present in a biological sample. nih.gov Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operating in the positive ion mode. researchgate.net

The development of such methods includes optimizing MS parameters, such as collision energy and ion source settings, to maximize the signal for the specific precursor-to-product ion transition of this compound. thermofisher.com The use of stable-isotope-labeled internal standards is also a common practice to ensure high accuracy and precision in quantification. nih.gov

Interactive Data Table: Typical LC-MS/MS Parameters for this compound Quantification

ParameterTypical SettingPurpose
LC Column Intrada Amino Acid, Raptor Polar X, or similarChromatographic separation of the analyte.
Ionization Mode Electrospray Ionization (ESI), PositiveGeneration of gas-phase ions.
MS Analyzer Triple Quadrupole (QqQ)High selectivity and sensitivity for quantification.
Scan Type Multiple Reaction Monitoring (MRM)Specific detection of precursor and product ions.
Precursor Ion (Q1) [M+H]⁺ for this compoundSelection of the parent molecule's ion.
Product Ion (Q3) Specific fragment ionConfirmation and specific quantification.
Sample Prep Protein precipitation (e.g., with sulfosalicylic acid)Removal of interfering proteins from the matrix.

Spectroscopic Methods for Real-Time Monitoring of Molecular Interactions (e.g., Fluorescence-Activated Cell Sorting Coupled with Mass Spectrometry for Target Engagement)

Advanced spectroscopic methods are being employed to monitor the direct interaction of this compound with its biological target in a cellular context. A novel and powerful example of this is a technique combining Fluorescence-Activated Cell Sorting (FACS) with mass spectrometry (MS) to assess intracellular target engagement.

Research Findings: A groundbreaking study reported a technique, termed TAPS (Toxicity-Affinity-Permeability-Selectivity), to measure the binding of compounds to their intracellular targets. biorxiv.orgresearchgate.net This method was specifically exemplified using human kynurenine 3-monooxygenase (KMO), a known target of this compound. biorxiv.orgtandfonline.comacs.org

The TAPS methodology involves expressing the target protein (KMO) as a fluorescent fusion protein within cells. biorxiv.org This creates a direct link between the fluorescence intensity of a cell and the concentration of the target protein. These cells are then incubated with the test compound, in this case, this compound. Subsequently, FACS is used to sort the cells based on their fluorescence intensity into different populations, each with a varying amount of the target protein. biorxiv.org

The sorted cell populations are then lysed, and the amount of bound compound in each population is quantified using highly sensitive LC-MS/MS. biorxiv.orgresearchgate.net A positive correlation between the fluorescence intensity (target concentration) and the amount of detected compound confirms specific intracellular target engagement. This approach provides a direct measure of the compound binding to its intended target within the complex environment of a living cell, offering a significant advantage over traditional in vitro binding assays. biorxiv.org

MicroRaman Analysis for Solid-State Characterization

MicroRaman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical and structural information about a sample. It is particularly useful for the solid-state characterization of pharmaceutical compounds like this compound, allowing for the identification of different polymorphic forms, the study of crystallinity, and the analysis of intermolecular interactions.

Research Findings: The Raman spectrum of this compound is a molecular fingerprint, with specific peaks corresponding to the vibrations of its distinct functional groups. researchgate.net Analysis of related compounds like nitrobenzoic acids and other amino acid derivatives provides a strong basis for interpreting its spectrum. researchgate.netacs.org

Key spectral features would include:

Nitro Group (NO₂) Vibrations: Strong characteristic bands corresponding to the symmetric and asymmetric stretching of the NO₂ group, typically found in the 1340-1360 cm⁻¹ and 1520-1560 cm⁻¹ regions, respectively. researchgate.net

Aromatic Ring Vibrations: Multiple bands associated with the C-C stretching and C-H bending of the meta-substituted benzene (B151609) ring. A prominent ring breathing mode is expected around 1000 cm⁻¹. researchgate.net

Amide Linkage Vibrations: The Amide I (mainly C=O stretch) and Amide III (C-N stretch and N-H bend) bands are sensitive to conformation and hydrogen bonding, providing insight into the molecular packing in the solid state.

Alanine Backbone Vibrations: Peaks corresponding to the C-C and C-N stretching and various bending modes of the alanine moiety.

By analyzing the positions, intensities, and widths of these Raman bands, researchers can differentiate between crystalline and amorphous states. acs.org Shifts in peak positions can indicate changes in the intermolecular hydrogen bonding network, which is crucial for defining different polymorphic forms. This level of solid-state characterization is vital as different physical forms of a compound can have different solubility and bioavailability profiles.

Interactive Data Table: Expected Characteristic Raman Bands for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Structural Moiety
NO₂ Symmetric Stretch ~1355Nitro Group
C=C Aromatic Stretch ~1610Benzene Ring
Amide I (C=O Stretch) ~1650Amide Linkage
Ring Breathing Mode ~1003Benzene Ring
Amide III ~1260-1290Amide Linkage
C-N Stretch ~880Alanine Backbone/Amide

Chemical Biology Applications and Derivative Design

Design of Peptidomimetics Incorporating Nitrobenzoyl Moieties

Peptidomimetics are compounds that mimic the structure and function of peptides. The incorporation of nitrobenzoyl groups into peptide structures is a key strategy for modulating their properties. The nitrobenzoyl group can influence the conformational preferences of the peptide backbone and introduce new functionalities. For instance, libraries of peptidomimetic compounds, including structures like N-(4-nitrobenzoyl)-beta-alanine, have been developed to identify new lead compounds in drug discovery. google.com In some cases, peptidomimetics bearing a p-nitrobenzyl-triazole side-chain have been synthesized and evaluated for their ability to interact with biological targets like the major histocompatibility complex (MHC-I). nih.gov

Collagen, a critical component of the extracellular matrix, possesses a characteristic triple helix structure. nih.gov Collagen mimetic peptides (CMPs) are synthetic peptides designed to mimic this structure and are used to study collagen's biology and to develop new biomaterials. nih.govnih.gov A significant challenge in this field is controlling the folding of CMPs into their active triple-helical form.

Researchers have ingeniously used a photo-cleavable nitrobenzyl (NB) group to "cage" CMPs. nih.govgoogle.com In this approach, the NB group is attached to the backbone of a central glycine (B1666218) residue in the CMP sequence. nih.gov This modification sterically hinders the peptide from folding into a triple helix. nih.gov Upon exposure to UV light, the nitrobenzyl group is cleaved, "uncaging" the peptide and triggering its rapid folding into a stable triple helix. nih.govgoogle.com This photocontrol allows for precise spatial and temporal command over the hybridization of CMPs with natural collagen strands, offering a powerful tool for studying tissue remodeling and developing targeted therapies. nih.gov

Controlling a peptide's shape and its ability to cross cell membranes are crucial for developing peptide-based drugs. The introduction of an o-nitrobenzyl (oNB) group onto the peptide backbone has emerged as a powerful method to achieve this. nih.gov Studies have shown that N-ortho-nitrobenzylation can significantly increase the passive membrane permeability of both linear and cyclic peptides. nih.govrsc.org

The oNB group alters the peptide's conformation, often inducing a folded, "cis-amide" structure that is more favorable for membrane crossing. nih.govrsc.org This effect can be reversed through photolysis; the light-induced removal of the nitrobenzyl group causes a complete conversion back to the "trans-amide" conformation, dramatically altering the peptide's shape and permeability. rsc.org This switchable behavior provides a mechanism to control peptide activity and delivery.

ModificationEffect on Peptide ConformationEffect on Membrane PermeabilityKey Feature
N-o-nitrobenzyl (oNB) group additionInduces a folded, cis-amide like structure. nih.govrsc.orgMarkedly increased. nih.govEnhances uptake across membranes.
Photolytic removal of oNB groupConverts to an unprotected, trans-amide conformation. rsc.orgPermeability is altered, returning to that of the unmodified peptide. rsc.orgOffers a "switch" to change conformation and permeability on demand. rsc.org

Development of Functional Probes and Biochemical Research Tools

The nitrobenzyl group, particularly in its ortho-nitrobenzyl (oNB) form, is a well-established photoremovable protecting group, or "caging" group. thermofisher.com This property makes it invaluable for creating functional probes and tools for biochemical research. By incorporating o-nitrobenzyl-modified amino acids into proteins, scientists can control protein activity with high spatial and temporal precision using light. nih.govacs.org

For example, photocaged versions of amino acids like tyrosine, serine, and cysteine have been genetically encoded into proteins. acs.org The protein remains inactive until a flash of UV light cleaves the nitrobenzyl cage, releasing the native amino acid and restoring protein function. thermofisher.comacs.org This technique has been used to study a wide range of biological processes, from ion channel activation to transcription factor activity, in living cells. acs.org The caged CMPs discussed earlier are another prime example of (m-Nitrobenzoyl)alanine derivatives serving as sophisticated biochemical tools. nih.gov

Structure-Based Lead Optimization Efforts

This compound itself has been a critical lead compound in medicinal chemistry. It was identified as the first selective inhibitor of kynurenine-3-monooxygenase (KMO), an important enzyme in the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases. acs.orgsemanticscholar.org The initial discovery of this compound as a KMO inhibitor with a micromolar IC50 value spurred further structure-activity relationship (SAR) studies. semanticscholar.org

These optimization efforts, guided by the structure of the lead compound, led to the development of more potent inhibitors. For instance, SAR studies revealed that modifying the substitution on the benzoyl ring could enhance inhibitory activity, leading to the identification of FCE 28833 (a 3,4-dichloro substituted derivative) with a significantly improved IC50 of 0.33 µM. semanticscholar.org This progression from an initial hit to a more potent and specific molecule is a classic example of structure-based lead optimization.

CompoundKMO Inhibition (IC50)Key Structural FeatureReference
This compound (m-NBA)0.9 µMm-nitro substitution semanticscholar.org
(S)-(+)-(m-Nitrobenzoyl)alanine0.5 µMS-enantiomer, m-nitro substitution semanticscholar.org
FCE 288330.33 µM3,4-dichloro substitution semanticscholar.org

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a major hurdle. mdpi.com KMO inhibitors like this compound (mNBA) are being investigated for their neuroprotective effects in conditions like brain ischemia. nih.gov Studies have shown that administration of mNBA to animal models leads to an increase in the concentration of neuroprotective kynurenic acid in the brain, indicating that the compound or its metabolic effects can penetrate the CNS. nih.gov

While the specific strategies used to enhance the BBB permeability of this compound derivatives are not extensively detailed, general principles of medicinal chemistry offer potential avenues. These include:

Increasing Lipophilicity : Modifying the structure to be more lipid-soluble can facilitate passive diffusion across the BBB. Adding a benzyl (B1604629) group, for example, is a known strategy to increase the distribution coefficient (logD), a property linked to BBB permeation. vulcanchem.com

Prodrug Approaches : The molecule can be chemically modified into an inactive prodrug form that is better able to cross the BBB, after which it is converted back to the active drug within the brain. mdpi.com

Utilizing Transporters : Designing derivatives that are recognized by specific carrier-mediated transport systems on the BBB can enhance uptake into the brain. mdpi.com

Nitric Oxide Pathway Modulation : Some nitric oxide (NO)-releasing compounds have been shown to increase the permeability of the BBB, suggesting that the nitro group itself could potentially play a role in this process, although this is speculative. nih.gov

Role in the Broader Study of N-Acylated Amino Acid Derivatives

This compound belongs to the large and functionally diverse class of N-acylated amino acids (NAAs). nih.govnih.gov Naturally occurring NAAs, where a fatty acid is linked to an amino acid, act as important signaling molecules in various biological processes. nih.gov The study of synthetic NAAs, such as this compound, provides valuable insights into this class of molecules.

By synthesizing specific derivatives and testing their activity, researchers can systematically probe the structure-activity relationships that govern the function of NAAs. The journey of this compound from a simple synthetic building block to a lead KMO inhibitor acs.orgsemanticscholar.org and a tool for creating photo-controllable peptides nih.govrsc.org demonstrates the vast potential locked within the N-acylated amino acid scaffold. These studies contribute to a deeper understanding of how N-acylation can be used to tune the biological and physicochemical properties of amino acids for therapeutic and research applications.

Q & A

Q. What is the synthetic methodology for enantiopure (S)-(m-nitrobenzoyl)alanine, and how is its purity validated?

Enantiopure (S)-(m-nitrobenzoyl)alanine is synthesized via chiral resolution or asymmetric synthesis techniques. Key steps include coupling m-nitrobenzoyl chloride with alanine derivatives under controlled pH and temperature. Purity is validated using high-performance liquid chromatography (HPLC) with chiral columns and nuclear magnetic resonance (NMR) to confirm stereochemical integrity. For example, Natalini et al. (1995) achieved >95% enantiomeric excess using enzymatic resolution methods .

Q. How does (m-nitrobenzoyl)alanine inhibit kynurenine-3-hydroxylase (KMO), and what assays are used to quantify its potency?

The compound competitively inhibits KMO by mimicking the substrate kynurenine, binding to the enzyme’s active site. Inhibition is quantified via spectrophotometric assays measuring 3-hydroxykynurenine production or HPLC-based detection of metabolites. Pellicciari et al. (1994) reported an IC₅₀ of 0.8 µM in rat liver microsomes, validated by fluorometric detection of NADPH consumption .

Q. What in vitro models are used to study the neuroprotective effects of this compound?

Primary neuronal cultures exposed to excitotoxins (e.g., quinolinic acid) or oxidative stress agents are common models. Cell viability is assessed via MTT assays or lactate dehydrogenase (LDH) release. For example, Chiarugi et al. (2008) demonstrated a 40% reduction in neuronal death in kainic acid-treated cultures using 10 µM this compound .

Advanced Research Questions

Q. How do conflicting data on this compound’s neuroprotection versus kynurenic acid elevation impact experimental design?

While the compound reduces neurotoxic 3-hydroxykynurenine, it may elevate kynurenic acid, which has dual roles (neuroprotective vs. cognitive impairing). Researchers must control for dose-dependent effects and employ complementary models (e.g., in vivo ischemia-reperfusion vs. in vitro glutamate toxicity). Carpenedo et al. (2002) addressed this by correlating brain kynurenine metabolite levels with behavioral outcomes in rodents .

Q. What experimental protocols optimize this compound’s bioavailability in in vivo studies?

Intraperitoneal or intracerebroventricular administration is preferred due to poor blood-brain barrier penetration. Stock solutions are prepared in DMSO/saline (e.g., 10 mM in 20% DMSO) with stability tested via LC-MS. Chiarugi et al. (2008) used a dosing regimen of 50 mg/kg every 12 hours to maintain therapeutic plasma concentrations .

Q. How can computational methods refine the molecular docking of this compound to KMO?

Molecular dynamics simulations and homology modeling based on KMO’s crystal structure (PDB ID: 6F9V) identify key binding residues. Free energy perturbation (FEP) calculations predict affinity changes upon structural modifications. Comparative studies with Ro 61-8048, a sulfonamide inhibitor, reveal differences in binding pocket interactions .

Q. What analytical techniques resolve discrepancies in reported IC₅₀ values across species?

Species-specific KMO isoform variability (e.g., human vs. rat) necessitates cross-validation using recombinant enzymes. Pellicciari et al. (1994) used SDS-PAGE and Western blotting to confirm enzyme purity before activity assays. Discrepancies are mitigated by standardizing cofactor (NADPH) concentrations and pre-incubation times .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Implement quality control via:

  • HPLC-MS : Monitor nitro-group reduction byproducts.
  • Elemental analysis : Verify C, H, N, O composition (e.g., C₁₀H₁₀N₂O₅).
  • Stability studies : Assess degradation under light, heat, and humidity .

Q. What statistical frameworks are optimal for analyzing dose-response data in neuroprotection studies?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response with variable slope) in GraphPad Prism. Account for heteroscedasticity with weighted least squares. For in vivo data, mixed-effects models adjust for inter-animal variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.